BenchChemオンラインストアへようこそ!

antithrombin III Avranches

Serpin biochemistry Coagulation assay validation Hereditary thrombophilia

Antithrombin III Avranches is a naturally occurring, structurally characterized qualitative variant of the serine protease inhibitor antithrombin III (AT III; SERPINC1 gene product), identified in a 47-year-old patient with hereditary thrombophilia and normal immunoreactive AT III levels. The variant arises from a heterozygous point mutation at codon 393 (Arg393His) within the reactive-site loop of the serpin, conferring a selective and quantifiable defect in serine protease inhibition while preserving normal heparin-binding affinity.

Molecular Formula C9H10O4S
Molecular Weight 0
CAS No. 119214-24-3
Cat. No. B1167419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameantithrombin III Avranches
CAS119214-24-3
Synonymsantithrombin III Avranches
Molecular FormulaC9H10O4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antithrombin III Avranches (CAS 119214-24-3): A Genetically Defined Reactive-Site Serpin Variant for Coagulation Research and Assay Development


Antithrombin III Avranches is a naturally occurring, structurally characterized qualitative variant of the serine protease inhibitor antithrombin III (AT III; SERPINC1 gene product), identified in a 47-year-old patient with hereditary thrombophilia and normal immunoreactive AT III levels [1]. The variant arises from a heterozygous point mutation at codon 393 (Arg393His) within the reactive-site loop of the serpin, conferring a selective and quantifiable defect in serine protease inhibition while preserving normal heparin-binding affinity [1][2]. Unlike wild-type antithrombin III or recombinant AT III preparations used as therapeutic concentrates or general-purpose research reagents, AT III Avranches represents a precisely defined molecular tool for dissecting serpin structure-function relationships, validating diagnostic assays that distinguish reactive-site defects from heparin-binding defects, and screening next-generation anticoagulant candidates targeting the thrombin–AT III interaction interface.

Why Wild-Type or Recombinant AT III Cannot Substitute for Antithrombin III Avranches in Mechanistic Studies and Diagnostic Validation


Wild-type human plasma-derived or recombinant antithrombin III serves as a fully functional anticoagulant serpin and is appropriate for therapeutic replacement or general enzyme inhibition studies, but it cannot recapitulate the defined single-residue defect that makes AT III Avranches a uniquely informative research tool [1]. The Arg393His substitution selectively ablates covalent thrombin–AT III complex formation while leaving heparin cofactor binding intact—a biochemical signature that distinguishes reactive-site (Type IIb) variants from heparin-binding-site (Type IIc) variants such as AT III Clichy (Pro41Leu) and from dual-defect (Type IIa) variants [2][3]. Furthermore, even among Arg393His variants, functional divergence exists: AT III Kumamoto II, bearing the identical codon substitution, paradoxically exhibits increased heparin affinity, demonstrating that identical genotypes can yield discrepant biochemical phenotypes depending on the molecular context [4]. Substituting AT III Avranches with wild-type AT III, recombinant AT III, or even another Arg393His variant would therefore confound experimental interpretation and invalidate assay calibration in any study where discrimination between reactive-site and heparin-binding defects is critical.

Quantitative Differential Evidence: Antithrombin III Avranches vs Normal AT III, AT III Charleville, and Other Clinically Significant Variants


Heparin Cofactor and Anti-Xa Specific Activities Reduced to ~47–56% of Normal AT III

In a direct head-to-head purification and functional comparison, AT III Avranches isolated from propositus plasma via heparin-Sepharose and Mono Q FPLC exhibited heparin cofactor antithrombin specific activity of 6.4 U/mg and anti-factor Xa activity (without heparin) of 4.8 U/mg, compared with 13.6 U/mg and 8.5 U/mg, respectively, for normal AT III purified from pooled normal plasma, representing reductions to approximately 47% and 56% of normal values [1]. Kinetic studies independently confirmed a decreased rate of thrombin inhibition for the variant preparation [2]. The immunoreactive AT III level in the propositus was normal, establishing a classical Type II (CRM+) qualitative deficiency [2].

Serpin biochemistry Coagulation assay validation Hereditary thrombophilia

Thrombin–Inhibitor Covalent Complex Formation: Only 30% of Normal AT III Complex Yield at Equimolar Ratio

Quantitative SDS-PAGE densitometry following incubation of purified AT III with purified thrombin at a 1:1 molar ratio (5 min, 37°C) demonstrated that normal AT III formed the 92 kDa covalent thrombin–AT III complex at 70% yield, whereas AT III Avranches achieved only 30% complex formation, with 70% of the variant protein remaining as free, uncleaved 58 kDa AT III [1]. In the same experimental system, the comparator variant AT III Charleville (Ala384Pro) yielded 23% complex formation and generated an unidentified 63 kDa degradation product, indicating an unstable complex that rapidly dissociates [1][2].

Serpin mechanism Suicide substrate kinetics Thrombin inhibition

Absence of Stoichiometric Thrombin Complex and Distinct SDS-PAGE Behavior vs AT III Charleville

SDS-PAGE and immunoblot analysis of purified AT III incubated with thrombin revealed a critical mechanistic divergence between the two reactive-site variants: AT III Charleville (Ala384Pro) exhibited an apparent 5 kDa increase in molecular mass upon thrombin exposure, consistent with a conformational change and formation of an unstable complex from which a modified protein is rapidly released [1][2]. In contrast, AT III Avranches did not form any detectable stoichiometric complex with thrombin and remained entirely unmodified by the protease, indicating that the Arg393His substitution completely blocks the covalent ester bond formation required for stable serpin–protease complex trapping [1]. This binary yes/no distinction—complex lability (Charleville) vs complete absence of complex (Avranches)—provides a clear biochemical fingerprint for discriminating these two reactive-site variants despite their similar functional activity reductions.

Serpin conformational change Protease-inhibitor complex stability Variant classification

Genetically Confirmed Arg393His Reactive-Site Mutation: Distinct from Ala384Pro (Charleville) and Pro41Leu (Clichy/Franconville)

PCR amplification and allele-specific oligonucleotide probing of exon 6 of the SERPINC1 gene established that AT III Avranches carries an Arg393His (CGT→CAT) substitution at the P1 position of the reactive-site loop, whereas AT III Charleville carries an Ala384Pro mutation also within the reactive center but at a distinct structural position [1]. In the same study, variants Clichy, Clichy 2, and Franconville were all identified as Pro41Leu mutations affecting the heparin-binding domain, confirming that Avranches represents a pure reactive-site (Type IIb/RS) defect without heparin-binding abnormality [1]. This genetically defined identity enables allele-specific oligonucleotide (ASO) hybridization or PCR-based genotyping for unambiguous identification, a capability not replicable with wild-type or recombinant AT III preparations that lack the diagnostic single-nucleotide variant.

SERPINC1 genotyping Mutation-specific assay design Genotype-phenotype correlation

Preserved Heparin Affinity: Co-Elution with Normal AT III from Heparin-Sepharose, Unlike Heparin-Binding Variants

During purification, AT III Avranches co-eluted with normal AT III from a heparin-Sepharose affinity column, demonstrating that the Arg393His reactive-site mutation does not impair the heparin-binding function of the serpin [1]. This contrasts sharply with heparin-binding-site variants such as AT III Clichy (Pro41Leu), which exhibit low heparin affinity and require altered NaCl concentrations for elution from heparin-Sepharose [2]. Notably, the identical Arg393His mutation in AT III Kumamoto II paradoxically produces increased heparin affinity, suggesting that additional structural or contextual factors modulate the heparin-binding phenotype in this genotype [3]. The preserved heparin affinity of Avranches makes it a clean, single-defect model for studying the heparin activation mechanism uncoupled from binding defects.

Heparin-binding domain Affinity chromatography Type IIb vs IIc classification

Validated Research and Diagnostic Application Scenarios for Antithrombin III Avranches Based on Quantitative Evidence


Calibration and Validation of Diagnostic Assays Discriminating Type IIb (Reactive-Site) from Type IIc (Heparin-Binding) AT III Deficiency

Clinical coagulation laboratories developing or validating functional vs immunologic AT III assay discordance testing can employ AT III Avranches as a characterized Type IIb control material. Its preserved heparin affinity combined with ~50% reduced functional activity in both heparin cofactor and progressive antithrombin assays [1] provides a defined benchmark for assay cut-off determination. The normal heparin co-elution profile [2] directly contrasts with heparin-binding variants such as Clichy, enabling unambiguous assay validation for subtype classification that is required for appropriate clinical management of hereditary thrombophilia.

Serpin Mechanistic Studies: Substrate vs Inhibitor Pathway Partitioning in the Serine Protease Inhibition Reaction

Academic and pharmaceutical laboratories investigating the fundamental mechanism of serpin suicide substrate inhibition can use AT III Avranches as a naturally occurring Arg393His P1 mutant that completely abrogates stable acyl-enzyme complex formation while retaining initial protease recognition [1]. The quantitative densitometric data—only 30% complex at 1:1 molar ratio vs 70% for normal AT III [2]—coupled with the absence of any stoichiometric complex in SDS-PAGE [1] makes this variant an ideal tool for measuring the partitioning ratio between substrate cleavage and inhibitor trapping, a parameter directly relevant to the rational design of engineered serpin therapeutics.

Genotype-Phenotype Correlation Studies and Mutation-Specific Thrombophilia Genotyping Panel Development

Molecular diagnostics companies and clinical genetics laboratories developing SERPINC1 mutation panels can utilize AT III Avranches genomic DNA or plasmid constructs bearing the confirmed Arg393His (CGT→CAT) substitution as a positive control for allele-specific oligonucleotide probes, ARMS-PCR, or sequencing-based assays targeting exon 6 [1]. The availability of a genetically confirmed variant with well-characterized functional data enables analytical validation of mutation detection sensitivity and specificity, a prerequisite for ISO 15189-accredited thrombophilia genotyping services.

Anticoagulant Drug Screening: Evaluating Thrombin Inhibitors and Heparinoids in the Context of a Defined Reactive-Site Defect

Pharmaceutical R&D programs screening direct thrombin inhibitors, factor Xa inhibitors, or heparinoid compounds can incorporate AT III Avranches as a selectivity control to verify that candidate molecules act through pathways independent of the AT III reactive-site loop [1]. Because the variant retains normal heparin affinity but cannot form stable thrombin–AT III complexes [2], any anticoagulant effect observed in AT III Avranches-supplemented plasma or purified systems must arise from AT III-independent mechanisms, providing a built-in specificity control that wild-type AT III cannot offer.

Quote Request

Request a Quote for antithrombin III Avranches

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.